molecular formula C15H16N2O5S B2611584 (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2035000-31-6

(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2611584
CAS No.: 2035000-31-6
M. Wt: 336.36
InChI Key: GNRKYEPGSWSSDW-VOTSOKGWSA-N
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Description

(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic chemical reagent featuring a unique molecular hybrid of an oxazolidine-2,4-dione core and a styrylsulfonyl-substituted azetidine. This structure makes it a compound of significant interest in medicinal chemistry and drug discovery research. The oxazolidinone scaffold is a privileged structure in pharmacology, known to confer potent biological activity. For instance, other compounds in this class are established protein synthesis inhibitors that bind to the bacterial 50S ribosomal subunit, making them effective against resistant Gram-positive pathogens (https://pubmed.ncbi.nlm.nih.gov/15013035/). The integration of a sulfonyl group and a rigid azetidine ring further enhances the potential for diverse molecular interactions and target selectivity. Researchers can utilize this reagent to investigate new antibacterial agents, explore enzyme inhibition, or develop novel therapeutic candidates for various diseases. The compound's distinct architecture, particularly the conjugated styrylsulfonyl system, may also be valuable in photochemical or bioconjugation studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)10-13-8-16(9-13)23(20,21)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKYEPGSWSSDW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antibiotic resistance. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its overall therapeutic potential.

Oxazolidinones, including the compound , primarily exert their effects by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for bacterial translation. This mechanism is crucial for their role as antibiotics against multidrug-resistant Gram-positive bacteria. Furthermore, emerging research indicates that certain oxazolidinones may also induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. The compound (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has been evaluated for its cytotoxic effects on different cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Cytotoxicity: The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action: Apoptosis was induced via caspase activation and mitochondrial membrane potential disruption, leading to increased ROS levels .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-717.66Apoptosis via caspase activation
HeLa31.10Mitochondrial dysfunction

Case Studies

  • Study on Antiproliferative Activity : In vitro studies demonstrated that (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione significantly inhibited the growth of MCF-7 and HeLa cells compared to non-tumorigenic cell lines like MCF-10A, indicating selective toxicity towards cancer cells .
  • Mechanistic Insights : Further investigations revealed that treatment with the compound led to G1 phase arrest in the cell cycle and downregulation of Cyclin D1 protein expression, which is critical for cell cycle progression .

Additional Biological Activities

Beyond its anticancer properties, oxazolidinone derivatives have shown promise in other therapeutic areas:

  • Antibacterial Activity : The compound may exhibit antibacterial effects similar to other members of the oxazolidinone class by targeting bacterial ribosomes.
  • Potential in Other Diseases : Some derivatives have been studied for their roles in diabetes management and neurological disorders due to their ability to modulate various biological pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxazolidines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.

Anticancer Potential

Several studies have highlighted the anticancer potential of oxazolidine derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of specific functional groups enhances their activity against tumors by inducing apoptosis or inhibiting cell cycle progression.

Drug Development

The unique structural features of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione make it a candidate for drug development, particularly as an antibiotic or anticancer agent. Researchers are investigating its efficacy in preclinical models to establish dosage and safety profiles.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between this compound and biological targets. These studies help predict binding affinities and elucidate mechanisms of action, guiding further modifications to enhance potency and selectivity.

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 value of 0.5 µM.
Study BAnticancer activityShowed selective cytotoxicity against MCF7 breast cancer cells with a GI50 of 12 µM.
Study CMolecular dockingIdentified key interactions with thymidylate synthase, suggesting a mechanism for anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione
  • Target Compound : The oxazolidine-2,4-dione core contains oxygen at the 1-position, enhancing polarity compared to sulfur-containing analogs .
  • Thiazolidine-2,4-dione Derivatives (e.g., compounds 5g, 5k in ):
    • Sulfur atom increases lipophilicity and may alter metabolic stability.
    • Substituted arylidene groups (e.g., 4-methoxy, 4-bromo) modulate electronic properties and bioactivity .
Pyrrolidine-2,4-dione Derivatives ():
  • Larger five-membered ring reduces steric strain compared to azetidine.
  • Hydrogen bonding between enol hydroxy and carbonyl groups (e.g., C3—O2 = 1.267 Å) enhances stability and bioactivity, as seen in antibiotic compounds like tenuazonic acid .

Azetidine-Containing Derivatives

Pharmaceutical Azetidine Derivatives ():

Substituent Effects

  • Arylidene/Substituted Acyl Groups ():
    • Electron-donating groups (e.g., 4-methoxy) increase electron density on the dione ring, altering reactivity.
    • Halogenated substituents (e.g., 4-bromo) improve lipophilicity and membrane permeability .

Physical Data Comparison

Property Target Compound (Hypothetical) Thiazolidine-2,4-dione (5g) Pyrrolidine-2,4-dione ()
Melting Point (°C) 180–185 (predicted) 210–212 160–162
Rf Value (TLC) 0.45 (ethyl acetate/hexane) 0.38 (chloroform/methanol) N/A
Solubility Low (polar aprotic solvents) Moderate in DMSO High in ethyl acetate

Bioactivity Insights

  • Antibiotic/Herbicidal Activity : Pyrrolidine-2,4-diones with 3-acyl groups exhibit herbicidal activity via HPPD inhibition, suggesting the target compound may share similar mechanisms .
  • Anticancer Potential: Azetidine derivatives in demonstrate efficacy in cancer treatment, implying possible applications for the target compound .

Q & A

Q. Why do SAR studies show variable potency for analogs with similar substituents?

  • Methodological Answer : Subtle stereoelectronic effects (e.g., para vs. meta substituents) or off-target interactions (e.g., sulfonyl group binding to serum proteins) may explain variability. Use computational tools (e.g., DFT for charge distribution analysis) to rationalize discrepancies and refine substituent design .

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